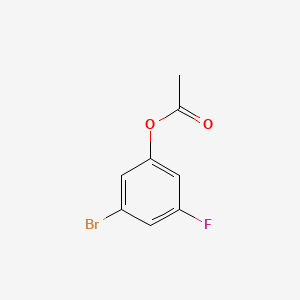

3-Bromo-5-fluorophenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

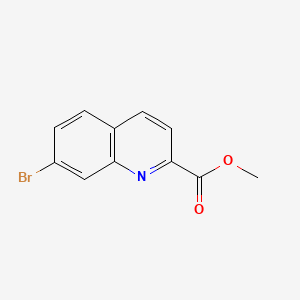

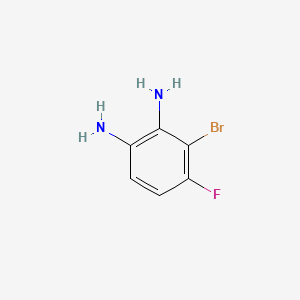

“3-Bromo-5-fluorophenyl acetate” is a chemical compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.04 . The compound is solid in its physical form .

Synthesis Analysis

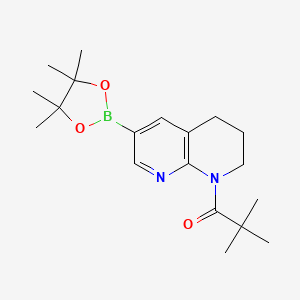

While specific synthesis methods for “3-Bromo-5-fluorophenyl acetate” were not found in the search results, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of alkyl boronic esters .Molecular Structure Analysis

The InChI code for “3-Bromo-5-fluorophenyl acetate” is 1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“3-Bromo-5-fluorophenyl acetate” is a solid compound . It has a molecular weight of 233.04 . The compound’s InChI code is 1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 .Applications De Recherche Scientifique

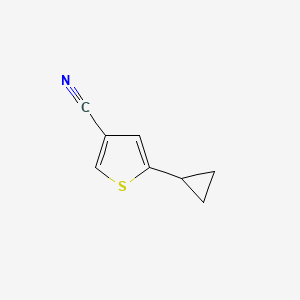

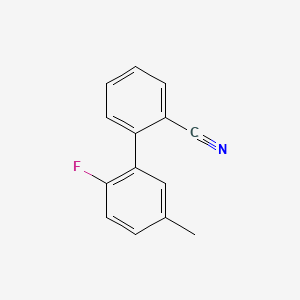

Synthesis and Molecular Docking Studies : A study synthesized a compound structurally similar to 3-Bromo-5-fluorophenyl acetate, namely 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline. This compound was analyzed for its molecular structure, vibrational modes, and antiviral properties, including its potential activity against non-small cell lung cancer and human collapsin response mediator protein-1 (M. Sathish et al., 2018).

Diuretic Activity Research : A series of compounds, including those with structural elements similar to 3-Bromo-5-fluorophenyl acetate, were synthesized and tested for diuretic activity in animals. Specific structural requirements for good diuretic activity were identified (G. Shutske et al., 1982).

Suzuki Cross-Coupling Reactions : A study focused on the synthesis of various derivatives of 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions. The derivatives showed potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (H. Ikram et al., 2015).

Fries Rearrangement in Synthesis : The Fries rearrangement of 2-fluorophenyl acetate was scaled up to produce fluorinated building blocks. This highlights the importance of such compounds in synthesizing key intermediates for further chemical applications (S. Yerande et al., 2014).

Reactivity and Acidity Analysis : A comparative study on halogenated phenylacetic acids, including fluoro, chloro, and bromo derivatives, was conducted. This study assessed their reactivity, acidity, and vibrational spectra, providing insights into the chemical behavior of such compounds (A. K. Srivastava et al., 2015).

Antimicrobial Agents Synthesis : Research on the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and their antimicrobial properties included compounds with fluorine atoms at meta positions, highlighting the role of fluorine in enhancing antimicrobial properties (K. Parikh & D. Joshi, 2014).

Antidepressive Activity Evaluation : A compound structurally related to 3-Bromo-5-fluorophenyl acetate, namely 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized and tested for its antidepressant activities in mice (Tao Yuan, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 3-Bromo-5-fluorophenyl acetate might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may play a role in the formation of carbon-carbon bonds, thereby influencing various biochemical pathways.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may contribute to the formation of carbon-carbon bonds, which could have various downstream effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-fluorophenyl acetate can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 3-Bromo-5-fluorophenyl acetate.

Propriétés

IUPAC Name |

(3-bromo-5-fluorophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUIVYFPXKKWBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorophenyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)

![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)